molecular formula C10H16Cl2N4 B7899772 (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B7899772
M. Wt: 263.16 g/mol
InChI Key: RRMCYRWQZPIAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a methyl group, and a piperidinyl group, all connected in a specific arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with methylamine to form 2-chloro-4-methylpyrimidine . This intermediate is then reacted with piperidin-3-ylamine under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium(VI) oxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives , while reduction may produce amine derivatives . Substitution reactions can result in a variety of substituted pyrimidinyl and piperidinyl compounds.

Scientific Research Applications

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride: has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride: can be compared with other similar compounds, such as 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine and 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of This compound lies in its specific arrangement of functional groups, which can lead to distinct properties and uses.

Biological Activity

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of drug discovery. This article presents a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with a chloro group at the 2-position and a piperidine moiety. Its molecular formula is C11H15ClN4•HCl, with a molecular weight of approximately 273.18 g/mol. The presence of the chloro substituent is crucial for its biological activity, influencing both receptor interaction and metabolic stability.

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases. This inhibition can lead to significant effects on cellular signaling pathways, particularly those involved in cancer progression and other diseases.

Key Findings:

  • Protein Kinase Inhibition : The compound has shown selective inhibition against various kinases, which are critical in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Studies demonstrate that it induces cell cycle arrest in cancer cells, particularly at the G2/M phase, suggesting its potential as an anticancer agent .
  • Apoptosis Induction : The compound has been reported to promote apoptosis in certain cancer cell lines, further supporting its therapeutic potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic efficacy:

ParameterValue
Oral Bioavailability (F)31.8%
Clearance Rate82.7 mL/h/kg
Maximum Tolerated Dose2000 mg/kg

These parameters indicate that the compound has a moderate oral bioavailability and clearance rate, which are favorable for further development as a therapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Anticancer Activity : In vitro studies on human cancer cell lines have demonstrated that this compound effectively reduces cell viability and induces apoptosis at micromolar concentrations.
  • In Vivo Efficacy : Animal models have shown promising results in reducing tumor size when treated with this compound, suggesting potential for clinical application in oncology .

Properties

IUPAC Name

2-chloro-N-methyl-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-15(8-3-2-5-12-7-8)9-4-6-13-10(11)14-9;/h4,6,8,12H,2-3,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMCYRWQZPIAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C2=NC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.